molecular formula C21H21N3O2 B2839636 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941955-12-0

1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2839636
CAS No.: 941955-12-0
M. Wt: 347.418
InChI Key: XGIMCURDOCGYPC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core linked to a 1,2,4-oxadiazole ring and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the pyrrolidinone ring: This step often involves the reaction of the oxadiazole intermediate with a suitable pyrrolidinone precursor, possibly through a nucleophilic substitution or condensation reaction.

    Substitution on the phenyl rings:

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl groups or the pyrrolidinone ring, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products: The major products depend on the specific reaction conditions but can include various oxidized or reduced derivatives, as well as substituted phenyl or oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action for any biological activity of 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with DNA replication. The exact pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

    1-(3,5-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(3,5-Dimethylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: Chlorine substitution instead of methyl groups.

Uniqueness: 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct physical and chemical properties, such as solubility, stability, and reactivity

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-5-4-6-16(8-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-9-14(2)7-15(3)10-18/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIMCURDOCGYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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